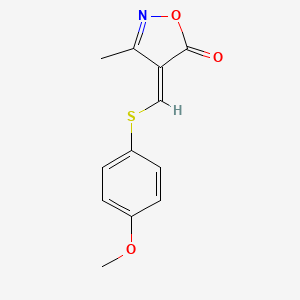

(E)-4-(((4-Methoxyphenyl)thio)methylene)-3-methylisoxazol-5(4H)-one

Description

Properties

Molecular Formula |

C12H11NO3S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

(4E)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C12H11NO3S/c1-8-11(12(14)16-13-8)7-17-10-5-3-9(15-2)4-6-10/h3-7H,1-2H3/b11-7+ |

InChI Key |

NYABCMOHSCWMEP-YRNVUSSQSA-N |

Isomeric SMILES |

CC\1=NOC(=O)/C1=C/SC2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=NOC(=O)C1=CSC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Biological Activity

(E)-4-(((4-Methoxyphenyl)thio)methylene)-3-methylisoxazol-5(4H)-one, a compound belonging to the isoxazole family, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-methoxybenzaldehyde and 3-methyl-5-isoxazolone under basic conditions. This reaction can be catalyzed by sodium hydroxide or potassium carbonate, leading to the formation of the desired product through crystallization or chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, which can lead to reduced inflammation and inhibited growth of cancer cells. The compound's unique isoxazolone ring structure contributes to its distinct chemical properties and biological effects .

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazoles exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated against various cancer cell lines, including lung cancer A549 cells. Some derivatives showed excellent inhibitory activity comparable to the reference drug doxorubicin .

Table 1: Anticancer Activity of Isoxazole Derivatives

Antimicrobial Activity

In addition to anticancer properties, this compound has shown moderate antimicrobial activity. Studies indicate that derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting significant activity against Staphylococcus epidermidis and Candida tropicalis at concentrations as low as 15.62 µg/mL .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| Derivative A | Staphylococcus epidermidis | <15.62 | |

| Derivative B | Candida tropicalis | 125 |

Case Studies

Several case studies have explored the biological efficacy of isoxazole derivatives:

- Anticancer Evaluation : A study conducted by the National Cancer Institute assessed the antitumor activity of various isoxazole derivatives across 60 cancer cell lines. The results indicated that certain compounds exhibited high levels of antitumor activity, particularly against breast and lung cancer cells .

- Electrochemical Behavior : Research into the electrochemical properties of isoxazole derivatives revealed their potential as antioxidant agents, further supporting their therapeutic applications in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. In a study focusing on the synthesis of various isoxazole compounds, it was found that (E)-4-(((4-Methoxyphenyl)thio)methylene)-3-methylisoxazol-5(4H)-one demonstrated promising activity against several bacterial strains. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation .

1.2 Anti-inflammatory Properties

Another prominent application of this compound is in the field of anti-inflammatory research. Studies have shown that isoxazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. The compound's ability to selectively inhibit COX-2 suggests its potential as a therapeutic agent for treating inflammatory diseases such as arthritis .

1.3 Anticancer Potential

The anticancer properties of this compound have been explored in various preclinical studies. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This makes it a candidate for further development as a chemotherapeutic agent .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound have led to its investigation as a potential pesticide. Its efficacy against specific pests has been documented, suggesting that it could serve as a bioactive agent in crop protection strategies . The compound's mode of action involves disrupting the metabolic processes of target pests, leading to their mortality.

Material Science

3.1 Polymer Synthesis

In material science, the compound's unique chemical properties have been exploited in the synthesis of polymers with enhanced thermal and mechanical stability. Research has demonstrated that incorporating this compound into polymer matrices can improve their performance characteristics, making them suitable for advanced applications in coatings and composites .

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibition of bacterial cell wall synthesis |

| Anti-inflammatory Properties | Selective COX-2 inhibition | |

| Anticancer Potential | Induction of apoptosis in cancer cells | |

| Agricultural Science | Pesticide Development | Disruption of pest metabolic processes |

| Material Science | Polymer Synthesis | Enhanced thermal and mechanical stability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxazol-5(4H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituents and stereochemistry. Below is a systematic comparison of “(E)-4-(((4-Methoxyphenyl)thio)methylene)-3-methylisoxazol-5(4H)-one” with structurally related analogs:

Structural and Electronic Effects

Physicochemical Properties

*Predicted based on analogs with similar substituents.

Key Research Findings and Implications

Substituent Effects : Electron-donating groups (e.g., methoxy) improve stability but may reduce reactivity compared to electron-withdrawing groups (e.g., chloro) .

Stereochemistry : The (E)-configuration in the target compound likely confers distinct binding modes compared to (Z)-isomers prevalent in crystallographic studies .

Catalytic Advances : Green synthesis methods (e.g., amine-functionalized cellulose catalysts) improve yields and sustainability for similar derivatives .

Q & A

Q. Key Parameters

| Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Malic acid | Water | 50 | 72–85 |

| Sodium acetate | Ethanol | Reflux | ~72 |

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. The E-configuration of the exocyclic double bond is confirmed via crystallographic data .

NMR/IR :

- ¹H-NMR : Peaks at δ 2.4–2.6 ppm (CH₃ of isoxazolone) and δ 7.2–7.8 ppm (aromatic protons).

- IR : C=O stretch at ~1700 cm⁻¹ and C=S stretch at ~1250 cm⁻¹ .

Advanced: How can reaction mechanisms for thio-methylene bond formation be studied?

Mechanistic studies involve DFT calculations to map energy profiles for condensation and cyclization steps. Trapping intermediates (e.g., Schiff bases) via HPLC-MS or in situ IR spectroscopy can validate proposed pathways. For example, thiosemicarbazide intermediates in similar compounds form via nucleophilic attack followed by cyclization .

Advanced: What computational approaches predict the compound’s reactivity or bioactivity?

- Molecular docking : Screens interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

- ADMET prediction : Tools like SwissADME assess drug-likeness, highlighting potential metabolic liabilities (e.g., ester hydrolysis).

- DFT : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

Advanced: How do structural modifications (e.g., substituents on the thiophenyl ring) affect bioactivity?

Replacing the 4-methoxy group with halogens or electron-withdrawing groups alters electronic properties and bioactivity. For example:

- Anti-inflammatory activity : A 4-chloro analog (THPA6) showed higher potency (IC₅₀ = 1.2 µM) than the 4-methoxy derivative (THIO, IC₅₀ = 8.5 µM) in carrageenan-induced edema models .

- Antimicrobial activity : Thiazole-fused analogs inhibit S. aureus (MIC = 16 µg/mL) via membrane disruption .

Advanced: How to resolve contradictions in reaction yields or bioactivity data?

Experimental replication : Verify catalyst purity, solvent dryness, and reaction atmosphere (e.g., inert gas for oxygen-sensitive steps).

Statistical analysis : Use ANOVA to identify outliers in bioassays.

Cross-validate characterization : Combine XRD, NMR, and HRMS to confirm compound identity when yields diverge .

Advanced: What strategies stabilize the compound under varying pH or temperature?

- pH stability : The isoxazolone ring hydrolyzes above pH 8.0. Buffers (pH 6–7) and lyophilization enhance stability .

- Thermal stability : DSC/TGA analyses show decomposition >200°C. Store at −20°C in amber vials to prevent photodegradation .

Advanced: How do solvent polarity and proticity influence synthetic outcomes?

- Polar protic solvents (water/ethanol) : Favor cyclization via H-bonding (yield: 72–85%) .

- Non-polar solvents (toluene) : Reduce byproduct formation in Friedel-Crafts alkylation steps .

Advanced: What in silico tools model substituent effects on electronic properties?

- Hammett σ constants : Predict electron-donating/withdrawing effects of substituents on reaction rates.

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution for nucleophilic/electrophilic regions .

Advanced: How to design SAR studies for isoxazolone derivatives?

Core modifications : Vary substituents at positions 3 (methyl) and 4 (thio-methylene).

Bioisosteres : Replace the thiophenyl group with furan or pyridine rings.

Activity cliffs : Compare analogs with >10-fold potency differences to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.